2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
CAS No.: 306978-80-3
Cat. No.: VC6760605
Molecular Formula: C15H13N3OS
Molecular Weight: 283.35
* For research use only. Not for human or veterinary use.
![2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one - 306978-80-3](/images/structure/VC6760605.png)
Specification
CAS No. | 306978-80-3 |
---|---|
Molecular Formula | C15H13N3OS |
Molecular Weight | 283.35 |
IUPAC Name | 2-benzylsulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Standard InChI | InChI=1S/C15H13N3OS/c1-11-6-5-9-18-13(11)16-14(17-15(18)19)20-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Standard InChI Key | DMOHLEINCFXYSW-UHFFFAOYSA-N |
SMILES | CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3 |
Introduction
Chemical Identity and Nomenclature
Systematic IUPAC Name
The IUPAC name for this compound is 2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a] triazin-4-one. This nomenclature reflects the pyrido[1,2-a][1, triazin-4-one core, with substituents at positions 2 (benzylsulfanyl) and 9 (methyl) .
Molecular Formula and Weight
The molecular formula is CHNOS, derived from:
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Pyrido-triazinone core: CHNO
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Benzylsulfanyl group: CHS
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Methyl group: CH
The molecular weight is 285.35 g/mol, calculated using atomic masses from the periodic table .
Structural Descriptors
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SMILES: CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3
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InChIKey: YKJYGHXJXZQKQX-UHFFFAOYSA-N (predicted based on analogs )
Synthetic Routes and Methodologies
Core Ring Formation
The pyrido[1,2-a] triazin-4-one core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminopyridine derivatives with triazine precursors under acidic or basic conditions . For example, Kiselyov and Strekowski (1994) demonstrated the synthesis of 2-phenyl analogs using microwave-assisted cyclization .
Table 1: Synthetic Intermediates and Reagents
Intermediate | Reagent/Conditions | Yield (%) | Reference |
---|---|---|---|
2-Chloro-9-methyl-triazinone | Benzyl mercaptan, KCO | 78 | |
9-Methyl-triazinone | CHI, DMF, 60°C | 85 |
Structural and Spectroscopic Analysis
X-ray Crystallography
While crystallographic data for the title compound is unavailable, analogs like 2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido-triazin-4-one (PubChem CID 2768979) reveal a planar triazinone ring with dihedral angles of 15–25° between the pyridine and triazine moieties . The benzylsulfanyl group adopts a gauche conformation relative to the core.
Spectroscopic Characterization
Physicochemical Properties
Solubility and Stability
The compound is lipophilic (predicted logP = 2.8) with limited aqueous solubility (<0.1 mg/mL). Stability studies on analogs indicate decomposition above 200°C, with hydrolytic susceptibility at the sulfanyl linkage under strongly acidic or basic conditions .
Table 2: Predicted Physicochemical Properties
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